2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that contains a pyrazine ring fused with an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the condensation of pyrazin-2-amine with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. One common method involves the reaction of pyrazin-2-amine with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as nucleotide pyrophosphatases, which play a role in nucleotide metabolism and signaling. This inhibition can lead to the disruption of cellular processes in pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)acetohydrazide
- N’-substituted-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide
- 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl derivatives
Uniqueness
2-[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to its specific combination of a pyrazine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H8N6O2 |
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Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C8H8N6O2/c9-12-6(15)3-7-13-14-8(16-7)5-4-10-1-2-11-5/h1-2,4H,3,9H2,(H,12,15) |
InChI Key |
SQWBIZSIZZSVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)CC(=O)NN |
Origin of Product |
United States |
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